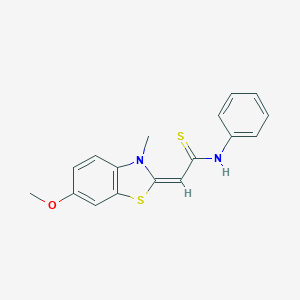
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-CHMINACA is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC in the brain and body. This compound has gained attention in the scientific community due to its potential as a research tool for investigating the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the brain and body. When these receptors are activated, they modulate various physiological processes, including pain perception, appetite regulation, and immune function. 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce similar effects to THC, but with greater potency and duration of action.
Biochemical and physiological effects:
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce a range of biochemical and physiological effects, including increased appetite, altered pain perception, and changes in immune function. This compound has also been shown to produce psychoactive effects similar to THC, including euphoria, relaxation, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide in laboratory experiments is its potency and duration of action, which allows researchers to study the effects of synthetic cannabinoids on the brain and body with greater precision and accuracy. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its usefulness as a research tool in certain settings.
Direcciones Futuras
There are several areas of future research that could be explored using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, including the development of new therapeutic agents for the treatment of various medical conditions, the investigation of the role of the endocannabinoid system in various physiological processes, and the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the brain and body, and to develop effective strategies for preventing and treating synthetic cannabinoid abuse and dependence.
Métodos De Síntesis
The synthesis of 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide involves the condensation of 2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)malononitrile with N-phenylethanethioamide in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, and to develop new therapeutic agents for the treatment of various medical conditions.
Propiedades
Número CAS |
19201-39-9 |
|---|---|
Nombre del producto |
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide |
Fórmula molecular |
C17H16N2OS2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-N-phenylethanethioamide |
InChI |
InChI=1S/C17H16N2OS2/c1-19-14-9-8-13(20-2)10-15(14)22-17(19)11-16(21)18-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21) |
Clave InChI |
DOWNCJYKXRRKRN-GZTJUZNOSA-N |
SMILES isomérico |
CN\1C2=C(C=C(C=C2)OC)S/C1=C/C(=S)NC3=CC=CC=C3 |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
Otros números CAS |
19201-39-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



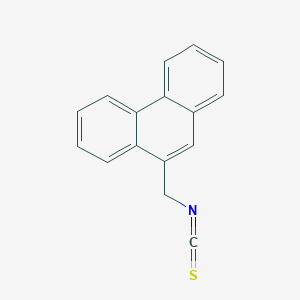
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
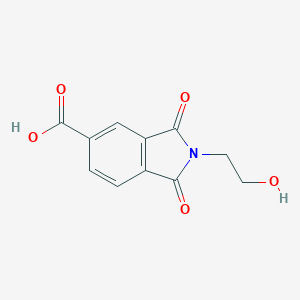
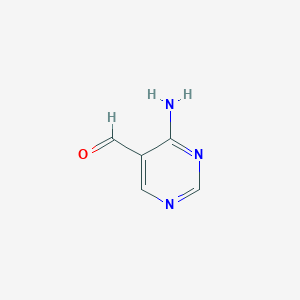


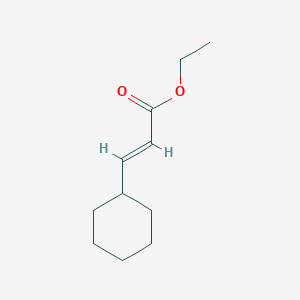
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
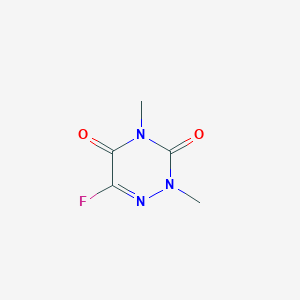
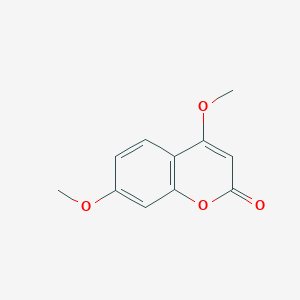
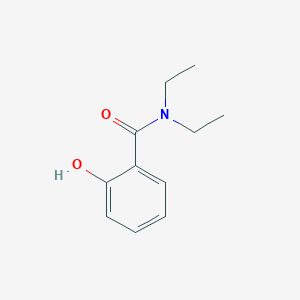
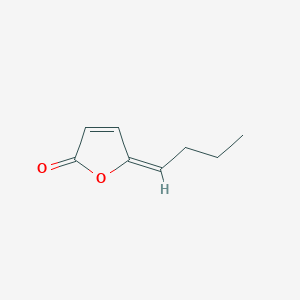
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)